
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that features a bromine atom and a tetrazole ring attached to a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkynes or alkenes to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition: Reagents such as alkynes or alkenes are used, and the reactions are often catalyzed by transition metals like copper or palladium.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine or 5-thio-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can be formed.
Cycloaddition Products: New heterocyclic compounds with fused ring systems can be synthesized.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial processes.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions or active sites in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(1H-tetrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(2H-tetrazol-5-yl)pyrimidine: Similar structure but with a different tautomeric form of the tetrazole ring.
Uniqueness
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is unique due to the presence of both a bromine atom and a tetrazole ring on a pyrimidine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H3BrN6 |
|---|---|
Molekulargewicht |
227.02 g/mol |
IUPAC-Name |
5-bromo-2-(2H-tetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12) |
InChI-Schlüssel |
BGUDFNVTODIAJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C2=NNN=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


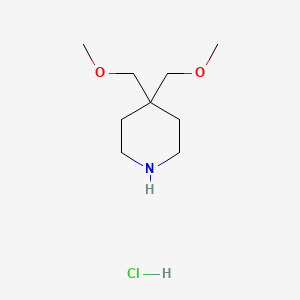
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)

![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
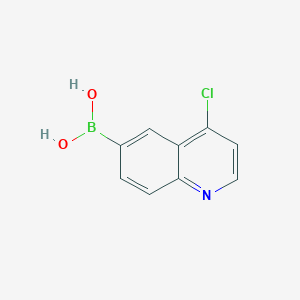
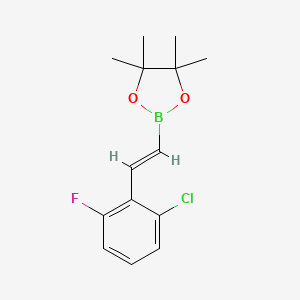
amine dihydrochloride](/img/structure/B13469767.png)
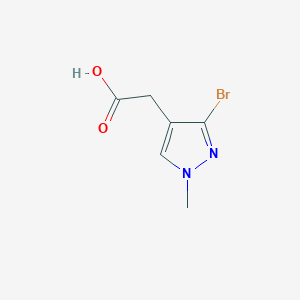


![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
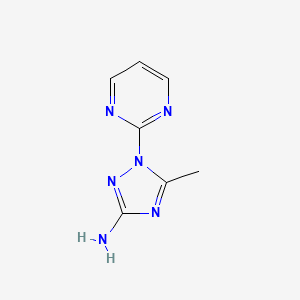
![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)
